molecular formula C7H5ClN2O B1288938 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 220896-14-0

6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one

Cat. No. B1288938
CAS RN: 220896-14-0
M. Wt: 168.58 g/mol
InChI Key: UCWFVLDDBLQHPM-UHFFFAOYSA-N
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Description

The compound 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic organic molecule that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The papers provided discuss various related compounds and their synthesis, structural analysis, and potential applications, which can shed light on the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related pyrrolopyridine compounds involves several steps, including reductions and substitutions. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . This method could potentially be adapted for the synthesis of this compound by incorporating a chlorination step at the appropriate position on the pyridine ring.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography. For example, cyclo pyridine pyrrole, a related macrocycle, exhibits distinct NMR and X-ray crystallographic features that help in understanding its conformational dynamics . These techniques could be applied to determine the molecular structure of this compound and to study its conformational preferences.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the pyridine and pyrrole rings. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can react with nucleophiles under acidic or basic conditions to yield a range of products . This suggests that this compound could also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives with different properties and applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives can be extensively studied using computational and experimental methods. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, NMR, and DFT calculations, providing insights into its vibrational frequencies, chemical shifts, and molecular electrostatic potential . Similar studies could be conducted on this compound to determine its physical properties, such as solubility, melting point, and stability, as well as chemical properties like acidity, basicity, and reactivity towards various reagents.

Scientific Research Applications

Synthesis of Derivatives

"6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one" serves as a versatile building block for synthesizing various derivatives. For instance, it allows for the efficient synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, highlighting its role in constructing complex molecular structures for further chemical exploration (Figueroa‐Pérez et al., 2006).

Semiconductor Materials

Research has demonstrated the synthesis of novel nitrogen-embedded small molecules from this compound derivatives, exploring their optical, electrochemical properties, and self-assembly behavior. These studies contribute to the development of new materials with potential applications in electronics and photonics (Zhou et al., 2019).

Reactivity and Structural Studies

The compound has been subject to reactivity and structural studies, providing insights into its chemical behavior and potential applications in synthesizing more complex molecules. For example, studies on the reactivity of 2,6-bis(azaindole)pyridine with iron(III) and copper(II) salts offer a glimpse into its coordination chemistry and potential applications in catalysis and material science (Collins et al., 2007).

Molecular Electronics

Investigations into the electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, through experimental charge density analysis and DFT studies, shed light on its potential application in molecular electronics. The studies reveal its covalent bonding nature and intermolecular interactions, which are critical for designing molecular electronic devices (Hazra et al., 2012).

Antimicrobial Agents

Some derivatives synthesized from this compound have been screened as antibacterial agents, indicating its potential in contributing to the development of new antimicrobial compounds. This application is crucial in the ongoing fight against resistant microbial strains (Abdel-Mohsen & Geies, 2008).

properties

IUPAC Name

6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWFVLDDBLQHPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC1=O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619870
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220896-14-0
Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.36 g (7.26 mmol) of the mixture of 3,3-dibromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one and 3,3,5-tribromo-6-chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one in THF (70 mL) and saturated ammonium chloride solution (70 mL) was treated with 6 g (92 mmol) of powdered zinc. The mixture was stirred for 2 h, and another 6 g (92 mmol) portion of zinc was added. Stirring was continued another 2 h. The zinc was filtered off and washed with ether. The ether phase was separated, and the aqueous phase was extracted twice with a 1:1 mixture of THF/ether. The combined organic extracts were dried over magnesium sulfate, filtered and concentrated. The crude residue was loaded onto 7.5 g of silica gel and chromatographed on silica gel, eluting with a 90% hexane/10% ethyl acetate to 66% hexane/33% ethyl acetate gradient to give 0.647 g of the title compound. 1H NMR (DMSO-d6): δ 3.57 (s, 2H), 7.04 (d, J=7.6 Hz, 1H), 7.61 (d, J=7.6 Hz, 1H), 11.2 (bs, 1H).
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